molecular formula C6H4N2O3 B131329 3-Nitroisonicotinaldehyde CAS No. 153813-70-8

3-Nitroisonicotinaldehyde

Cat. No.: B131329
CAS No.: 153813-70-8
M. Wt: 152.11 g/mol
InChI Key: CPHKHQSASVFAHL-UHFFFAOYSA-N
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Description

3-Nitroisonicotinaldehyde is an organic compound with the molecular formula C6H4N2O3. It is characterized by the presence of both nitro and aldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroisonicotinaldehyde can be synthesized through various methods. One common approach involves the nitration of isonicotinaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 3-nitro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 3-aminoisonicotinaldehyde.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Nitroisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitroisonicotinaldehyde involves its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of various biologically active compounds. These interactions can affect molecular targets and pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

  • 3-Nitropyridine-4-carboxaldehyde
  • 3-Nitropicolinaldehyde
  • 3-Nitroisonicotinic acid

Comparison: 3-Nitroisonicotinaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide versatility in chemical reactions. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities. Its structural features allow for diverse modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-nitropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-4-5-1-2-7-3-6(5)8(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKHQSASVFAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376638
Record name 3-nitroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153813-70-8
Record name 3-Nitro-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153813-70-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitropyridine-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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